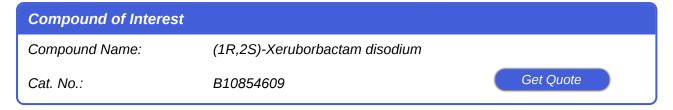




# Application of Xeruborbactam in Mycobacterium abscessus Research

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For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Mycobacterium abscessus is a rapidly growing nontuberculous mycobacterium notorious for its intrinsic resistance to a wide array of antibiotics, making infections difficult to treat.[1][2] A primary mechanism of resistance is the production of a broad-spectrum class A  $\beta$ -lactamase, BlaMab, which effectively hydrolyzes and inactivates many  $\beta$ -lactam antibiotics.[3] Xeruborbactam, a novel cyclic boronic acid  $\beta$ -lactamase inhibitor, has shown significant promise in overcoming this resistance mechanism.[4][5]

Xeruborbactam works by inhibiting the BlaMab  $\beta$ -lactamase of M. abscessus, thereby protecting  $\beta$ -lactam antibiotics from degradation.[4][5] This restoration of  $\beta$ -lactam activity has been demonstrated in vitro, where the combination of xeruborbactam with certain oral  $\beta$ -lactams has led to a significant reduction in the minimum inhibitory concentrations (MICs) against clinical isolates of M. abscessus.[4][5]

The most notable synergy has been observed between xeruborbactam and tebipenem.[4] In a study of 43 clinical isolates, the addition of xeruborbactam at a fixed concentration of 4  $\mu$ g/mL lowered the MIC90 of tebipenem by five dilutions, rendering all isolates susceptible.[4][5] Significant potentiation was also observed with amoxicillin, cefuroxime, and cefdinir.[4][5] However, no significant effect was seen when combined with cefoxitin.[4][6]



These findings suggest that xeruborbactam, particularly in combination with tebipenem, could be a valuable all-oral treatment option for M. abscessus pulmonary disease, potentially reducing the reliance on intravenous therapies.[4][7] Further in vitro and in vivo studies are warranted to explore the bactericidal activity, therapeutic efficacy, and potential for adverse events of xeruborbactam-based combination therapies.[4]

## **Quantitative Data Summary**

Table 1: In Vitro Activity of  $\beta$ -Lactams With and Without Xeruborbactam against Mycobacterium abscessus Clinical Isolates (n=43)

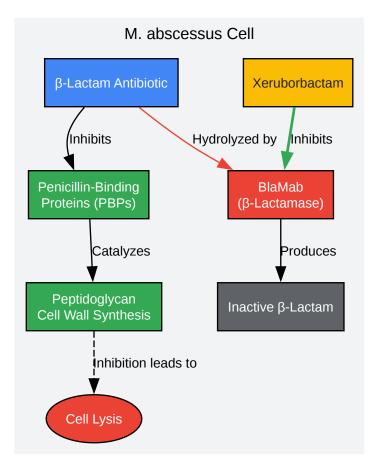
Antibiotic	Xeruborbacta m (4 μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)
Amoxicillin	Without	>64	>64	16->64
With	8	16	2-32	
Tebipenem	Without	64	128	2->128
With	4	4	2-4	
Cefuroxime	Without	64	128	16->128
With	8	16	2-32	
Cefdinir	Without	32	64	8-128
With	4	8	1-16	
Cefoxitin	Without	16	32	4-64
With	16	32	4-64	

Data sourced from a 2024 study in Microbiology Spectrum.[4][5][6][7]

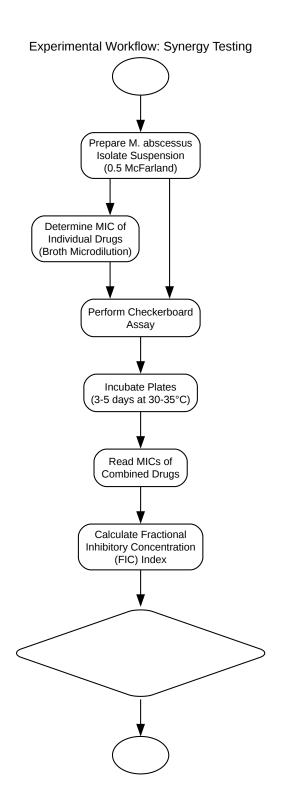
## **Mandatory Visualizations**



#### Mechanism of Xeruborbactam Action in M. abscessus







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